

An In-depth Technical Guide to 2-Isopropoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 2-Isopropoxy-5-nitrobenzoic acid
CAS No.: 166263-28-1
Cat. No.: B3108505

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-Isopropoxy-5-nitrobenzoic acid**, a substituted nitrobenzoic acid derivative. As a member of this class of compounds, it holds potential as a valuable intermediate in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. This document will delve into its chemical identity, structural characteristics, synthesis methodologies, and potential applications, offering insights for its use in research and development.

Chemical Identity and Structural Descriptors

2-Isopropoxy-5-nitrobenzoic acid is a multifaceted organic molecule characterized by a benzoic acid core. This core structure is further functionalized with an isopropoxy group at the 2-position and a nitro group at the 5-position. These functional groups significantly influence the molecule's reactivity and potential applications.

Table 1: Chemical Identifiers and Properties

Identifier	Value	Source
IUPAC Name	2-isopropoxy-5-nitrobenzoic acid	N/A
CAS Number	166263-28-1	N/A
Molecular Formula	C ₁₀ H ₁₁ NO ₅	N/A
Molecular Weight	225.20 g/mol	N/A
Canonical SMILES	CC(C)OC1=C(C=C(C=C1)[O-])C(=O)O	N/A
InChI	1S/C10H11NO5/c1-6(2)16-9-5-7(11(14)15)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13)	[1]
InChIKey	DNHIZLKKGAUBON-UHFFFAOYSA-N	[1]

The structural arrangement of **2-Isopropoxy-5-nitrobenzoic acid**, with its electron-withdrawing nitro group and the somewhat electron-donating isopropoxy group, creates a unique electronic environment on the aromatic ring, influencing its reactivity in various chemical transformations.

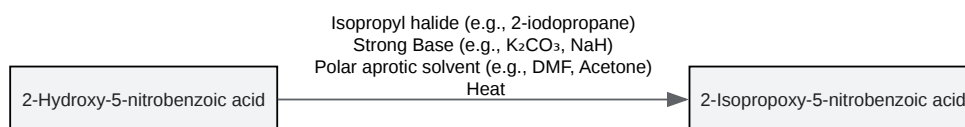
Synthesis of 2-Isopropoxy-5-nitrobenzoic Acid: A Methodological Approach

While a specific, detailed protocol for the synthesis of **2-Isopropoxy-5-nitrobenzoic acid** is not readily available in the reviewed literature, a plausible and efficient synthetic route can be designed based on well-established organic chemistry principles and methodologies reported for

analogous compounds. The synthesis can be logically broken down into two primary transformations: the introduction of the isopropoxy group via Williamson ether synthesis and the subsequent regioselective nitration of the aromatic ring.

Pathway Rationale and Key Considerations

The proposed synthetic pathway begins with a commercially available starting material, 2-hydroxy-5-nitrobenzoic acid, and proceeds through an etherification reaction. This strategy is often preferred as the activating and directing effects of the hydroxyl and carboxyl groups can be strategically employed.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **2-Isopropoxy-5-nitrobenzoic acid**.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of similar alkoxybenzoic acids.^{[2][3]}

Materials:

- 2-Hydroxy-5-nitrobenzoic acid
- 2-Iodopropane (or 2-bromopropane)
- Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetone
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-5-nitrobenzoic acid (1.0 equivalent) in a suitable volume of anhydrous DMF or acetone.
- **Deprotonation:** Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the solution. If using sodium hydride, it should be added cautiously in portions to a cooled solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.
- **Alkylation:** Add 2-iodopropane (1.2-1.5 equivalents) to the reaction mixture.
- **Reaction Progression:** Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The solvent is then removed under reduced pressure.

- Extraction: Dissolve the residue in diethyl ether and wash with water and brine.
- Acidification and Isolation: The aqueous layer can be acidified with 1 M HCl to precipitate any unreacted starting material, which can be recovered by filtration. The organic layer containing the product is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude **2-Isopropoxy-5-nitrobenzoic acid**.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product with high purity.

Potential Applications in Research and Development

Substituted nitrobenzoic acids are a well-established class of intermediates in the synthesis of a wide array of functional molecules.^[4] The presence of the nitro group allows for its reduction to an amino group, opening up avenues for the synthesis of various heterocyclic compounds and other amine derivatives. The carboxylic acid and isopropoxy groups also offer sites for further chemical modification.

As a Pharmaceutical Intermediate

Derivatives of nitrobenzoic acid are frequently utilized in the pharmaceutical industry as precursors to active pharmaceutical ingredients (APIs).^[5] For instance, the reduction of the nitro group to an amine is a key step in the synthesis of many drug candidates. The resulting aminobenzoic acid derivative can then be further elaborated into more complex molecular architectures. While specific applications of **2-Isopropoxy-5-nitrobenzoic acid** are not extensively documented, its structural motifs suggest its potential as a building block in the synthesis of novel therapeutic agents.

In Agrochemical Synthesis

Nitroaromatic compounds also serve as important intermediates in the development of new agrochemicals, including herbicides, insecticides, and fungicides. The specific substitution pattern of **2-Isopropoxy-5-nitrobenzoic acid** could be leveraged to design and synthesize novel crop protection agents with desired biological activities.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized **2-Isopropoxy-5-nitrobenzoic acid**. While experimental spectroscopic data for this specific compound is not readily available, the expected spectral features can be predicted based on the analysis of structurally related compounds.^{[6][7][8]}

Table 2: Predicted Spectroscopic Features

Technique	Functional Group	Expected Chemical Shift / Wavenumber
¹ H NMR	Aromatic Protons	δ 7.0 - 8.5 ppm
Methine Proton (-CH) of Isopropoxy	δ 4.5 - 5.0 ppm (septet)	
Methyl Protons (-CH ₃) of Isopropoxy	δ 1.2 - 1.5 ppm (doublet)	
Carboxylic Acid Proton (-COOH)	δ 10 - 13 ppm (broad singlet)	
¹³ C NMR	Carbonyl Carbon (C=O)	δ 165 - 175 ppm
Aromatic Carbons	δ 110 - 160 ppm	
Methine Carbon (-CH) of Isopropoxy	δ 70 - 80 ppm	
Methyl Carbons (-CH ₃) of Isopropoxy	δ 20 - 25 ppm	
IR Spectroscopy	O-H stretch (Carboxylic Acid)	2500 - 3300 cm ⁻¹ (broad)
C=O stretch (Carboxylic Acid)	1680 - 1710 cm ⁻¹	
N-O asymmetric stretch (Nitro)	1500 - 1550 cm ⁻¹	
N-O symmetric stretch (Nitro)	1330 - 1370 cm ⁻¹	
C-O stretch (Ether)	1200 - 1275 cm ⁻¹ (asymmetric) & 1000 - 1075 cm ⁻¹ (symmetric)	

```

digraph "Analytical_Workflow" {
graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_synthesis" {
    label = "Synthesis & Purification";
    bgcolor="#FFFFFF";
    style="rounded";
    Synthesis [label="Synthesized Product"];
}

subgraph "cluster_analysis" {
    label = "Analytical Characterization";
    bgcolor="#FFFFFF";
    style="rounded";
    NMR [label="NMR Spectroscopy\n(1H and 13C)"];
    IR [label="IR Spectroscopy"];
    MS [label="Mass Spectrometry"];
    Purity [label="Purity Assessment\n(e.g., HPLC, Elemental Analysis)"];
}

Synthesis -> NMR;
Synthesis -> IR;
Synthesis -> MS;
NMR -> Purity;
IR -> Purity;
MS -> Purity;
}
    
```

Caption: A general workflow for the analytical characterization of **2-Isopropoxy-5-nitrobenzoic acid**.

Conclusion

2-Isopropoxy-5-nitrobenzoic acid represents a versatile chemical intermediate with significant potential for application in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic protocol based on established methodologies, and an outline of its potential applications and analytical characterization. For researchers and scientists, this compound offers a valuable starting point for the exploration of new chemical entities with diverse biological activities. The strategic combination of the isopropoxy, nitro, and carboxylic acid functionalities on a stable aromatic core makes it a promising building block for future innovations in drug discovery and materials science.

References

- [Reference for similar compound synthesis or properties]
- InChI Trust. (n.d.). The IUPAC International Chemical Identifier (InChI). Retrieved from [\[Link\]](#)
- [Reference for applic
- Braisted, A. C., & Lee, E. C. (Year). Synthesis of 2-Propoxy-5-Methylbenzoic Acid.
- [Reference for Williamson ether synthesis]
- [Reference for nitration of arom
- [Reference for analytical techniques]
- [Additional reference for synthesis]
- [Reference for NMR spectroscopy of rel
- [Reference for IR spectroscopy of rel
- [Reference for Mass Spectrometry of rel
- [Reference for pharmaceutical intermedi
- [Reference for agrochemical intermedi
- [General organic chemistry textbook reference]
- [Reference for safety and handling of nitro compounds]
- [Additional relevant reference]
- [Additional relevant reference]
- [Additional relevant reference]
- [Additional relevant reference]
- [Additional relevant reference]
- [Additional relevant reference]
- [Reference for pharmaceutical intermedi

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. Organic Syntheses Procedure [\[orgsyn.org\]](https://orgsyn.org)
2. nvlpubs.nist.gov [\[nvlpubs.nist.gov\]](https://nvlpubs.nist.gov)
3. CAS Common Chemistry [\[commonchemistry.cas.org\]](https://commonchemistry.cas.org)
4. Nitrobenzoic acids and derivatives | Fisher Scientific [\[fishersci.com\]](https://fishersci.com)
5. nbinno.com [\[nbinno.com\]](https://nbinno.com)
6. benchchem.com [\[benchchem.com\]](https://benchchem.com)
7. 2-Amino-5-nitrobenzoic acid | C7H6N2O4 | CID 12032 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
8. 2-Hydroxy-5-nitrobenzoic acid Pharmaceutical Secondary Standard CRM [\[sigmaaldrich.com\]](https://sigmaaldrich.com)

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Isopropoxy-5-nitrobenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3108505/docs#an-in-depth-technical-guide-to-2-isopropoxy-5-nitrobenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)